molecular formula C11H7NOS B107343 Naphtho[2,1-d]thiazol-2(3H)-one CAS No. 17931-24-7

Naphtho[2,1-d]thiazol-2(3H)-one

Cat. No. B107343
CAS RN: 17931-24-7
M. Wt: 201.25 g/mol
InChI Key: VKMBJEVQTGGMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,1-d]thiazol-2(3H)-one is a heterocyclic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a multi-step process, which involves the reaction of a naphthalene derivative with a thioamide. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of naphtho[2,1-d]thiazol-2(3H)-one is not fully understood. However, studies have shown that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Biochemical And Physiological Effects

Naphtho[2,1-d]thiazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of certain enzymes and to have antioxidant properties. It may also have potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

The advantages of using naphtho[2,1-d]thiazol-2(3H)-one in lab experiments include its potential pharmacological properties and its ability to act as a fluorescent probe in biological imaging. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on naphtho[2,1-d]thiazol-2(3H)-one could include investigating its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies could also explore its potential use as a neuroprotective agent and its ability to inhibit the activity of specific enzymes. Additionally, researchers could investigate the use of naphtho[2,1-d]thiazol-2(3H)-one as a fluorescent probe in biological imaging, and optimize its synthesis method to produce higher yields and purity.

Synthesis Methods

The synthesis of naphtho[2,1-d]thiazol-2(3H)-one involves a multi-step process that begins with the reaction of a naphthalene derivative with a thioamide. The resulting intermediate is then subjected to a series of reactions, including cyclization and oxidation, to form the final product. This synthesis method has been optimized to produce high yields of pure naphtho[2,1-d]thiazol-2(3H)-one.

Scientific Research Applications

Naphtho[2,1-d]thiazol-2(3H)-one has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells and its anti-inflammatory effects. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

17931-24-7

Product Name

Naphtho[2,1-d]thiazol-2(3H)-one

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

3H-benzo[g][1,3]benzothiazol-2-one

InChI

InChI=1S/C11H7NOS/c13-11-12-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,12,13)

InChI Key

VKMBJEVQTGGMGN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=O)N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=O)N3

synonyms

Naphtho[2,1-d]thiazol-2(3H)-one (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.